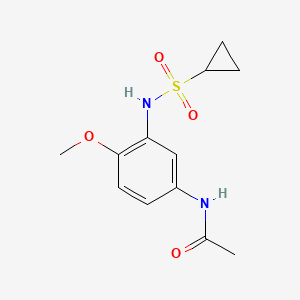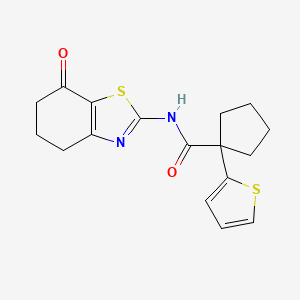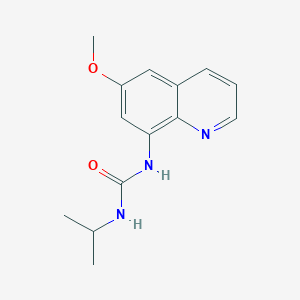![molecular formula C18H14N4O3 B6581653 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide CAS No. 1211720-74-9](/img/structure/B6581653.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide (NMOP-OXA) is a synthetic molecule with potential therapeutic applications. It is a member of the oxadiazole class of heterocyclic compounds, which are known for their unique properties and potential for medicinal use. NMOP-OXA has been studied for its ability to inhibit the activity of certain enzymes, as well as its potential to be used in the development of new drug therapies.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and the inhibition of their activity has been linked to the potential therapeutic effects of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide. N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has also been studied for its potential to be used in the development of new drug therapies, as well as its potential to be used in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders.
Mechanism of Action
Target of Action
Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis and vasculogenesis, which are essential for the growth and development of new blood vessels.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting or modulating the function of the target protein .
Biochemical Pathways
Given its potential interaction with vegfr2, it could be inferred that it might influence theVEGF signaling pathway , which is involved in angiogenesis and endothelial cell growth .
Pharmacokinetics
Similar compounds have shown to have good kinetic solubilities and metabolic stability in vitro
Advantages and Limitations for Lab Experiments
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has been successfully synthesized in laboratory settings, and thus can be used in various experiments. One advantage of using N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. However, there are some limitations to using N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide in laboratory experiments, such as its potential toxicity and its potential to interfere with other biochemical reactions.
Future Directions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has potential therapeutic applications, and thus further research is needed to fully understand its potential therapeutic effects. Possible future directions for research include studying the molecular mechanisms of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, investigating the potential toxicity of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, and exploring the potential therapeutic applications of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, such as its potential to be used in the treatment of cancer, inflammation, and autoimmune disorders. Additionally, further research is needed to explore the potential of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide to be used in the development of new drug therapies.
Synthesis Methods
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 1,3,4-oxadiazole-2-thiol in the presence of a base, such as sodium hydroxide. This reaction yields a thioether product, which can then be reacted with indole-3-carboxamide in the presence of a base, such as pyridine, to form N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide. This process has been successfully used to synthesize N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide in laboratory settings.
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-15-9-5-3-7-12(15)17-21-22-18(25-17)20-16(23)13-10-19-14-8-4-2-6-11(13)14/h2-10,19H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCLQGXIYIEOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581588.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N-[2-acetamido-5-(thiophen-3-yl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6581605.png)
![N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide](/img/structure/B6581606.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)